molecular formula C7H6N2O2 B3249357 1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one CAS No. 1934417-19-2

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one

Cat. No.: B3249357
CAS No.: 1934417-19-2
M. Wt: 150.13 g/mol
InChI Key: PNCXVKPTMGAGTI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds such as pyrido[2,3-d]pyrimidin-4(1H)-ones has been improved by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .


Chemical Reactions Analysis

For similar compounds like pyrido[3,4-d]pyrimidin-4(3H)-ones, treatment with amines yielded the corresponding pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides . Hydrazinolyses and methylations of a number of these compounds are also described .

Scientific Research Applications

Synthesis and Chemical Properties

1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one and its derivatives have been a focus in the field of organic chemistry, primarily for their synthesis and unique chemical properties. For instance, pyridyl-substituted 1,3,5-triazines, which are synthesized using a cyclocondensation process involving 4H-pyrido[1,3]oxazin-4-ones, have been shown to have broad applicability in various fields due to their rapid synthesis and potential in different applications (Le Falher et al., 2014). Another study demonstrated the synthesis of unreported 2-substituted 4H-pyrido[e][1,3]oxazin-4-ones through an intramolecular O-arylation process, opening up access to a new bicyclic heteroaromatic chemical series with high potential in medicinal chemistry (Slowinski et al., 2013).

Spectroscopy and Structural Analysis

The 1H and 13C NMR spectral studies of various 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors provide insights into their structural differentiation and characterization (Osborne & Goolamali, 2000). Such detailed spectroscopic analysis is crucial for understanding the molecular structure and properties of these compounds.

Properties

IUPAC Name

1,4-dihydropyrido[3,4-d][1,3]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-9-6-3-8-2-1-5(6)4-11-7/h1-3H,4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCXVKPTMGAGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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